molecular formula C16H17NO2 B060932 Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate CAS No. 169885-19-2

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

Cat. No.: B060932
CAS No.: 169885-19-2
M. Wt: 255.31 g/mol
InChI Key: ZABGKWGFGXZMDE-OAHLLOKOSA-N
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Description

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate, a compound belonging to the class of amino acids, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C16H19NO2
  • Molecular Weight : 273.33 g/mol
  • IUPAC Name : this compound

The compound features a central amino acid structure with a methyl ester group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The amino group can form hydrogen bonds, while the phenyl groups facilitate hydrophobic interactions. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various physiological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Antioxidant Activity : The presence of phenyl groups is associated with antioxidant activity, which may help mitigate oxidative stress in cells.
  • Anti-inflammatory Properties : Some studies indicate that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectionPotential to protect neurons from damage,
AntioxidantReduces oxidative stress ,
Anti-inflammatoryInhibits cytokine production ,

Case Study 1: Neuroprotection in Animal Models

A study conducted on rat models demonstrated that administration of this compound significantly reduced neuronal apoptosis in models of ischemic injury. The results indicated a decrease in markers of oxidative stress and inflammation, suggesting a protective effect on neuronal cells.

Case Study 2: Antioxidant Activity in vitro

In vitro assays using cell cultures exposed to oxidative stress showed that this compound effectively scavenged free radicals. The compound exhibited a dose-dependent response, highlighting its potential as an antioxidant agent.

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • Clinical Trials : To assess efficacy and safety in human populations.
  • Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced biological activity.
  • Mechanistic Studies : To understand the precise pathways through which this compound exerts its effects.

Properties

IUPAC Name

methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABGKWGFGXZMDE-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.